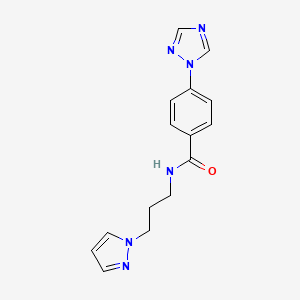
N-(1-adamantyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(1-adamantyl)-4-methylbenzenesulfonamide, also known as ADBS, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit interesting properties in various studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- N-(1-adamantyl)-4-methylbenzenesulfonamide is used in the synthesis of new compounds with potential pharmacological properties. For example, the synthesis and characterization of similar sulfonamide molecules have been explored for their potential as antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
- The compound is also used in the synthesis of adamantyl-substituted dihydroxybenzenes, leading to the development of new poly(ether imide)s with potential applications in materials science (Eastmond, Gibas, & Paprotny, 1999).
Molecular Docking and Biological Screening :
- N-(1-adamantyl)-4-methylbenzenesulfonamide derivatives are being explored for antimicrobial and antiproliferative activities. Molecular docking studies help in understanding their mode of action against specific enzymes and biological targets (El-Gilil, 2019).
Therapeutic Applications :
- Some derivatives of N-(1-adamantyl)-4-methylbenzenesulfonamide are investigated for their potential as anti-HIV agents, showing promising results in in vitro studies (Brzozowski & Sa̧czewski, 2007).
- The compound's derivatives are also studied for their hypoglycemic activities, which could lead to the development of new antidiabetic drugs (Al-Abdullah et al., 2015).
Crystallographic Studies :
- N-(1-adamantyl)-4-methylbenzenesulfonamide is important in crystallographic studies, helping to determine the structural characteristics of new compounds (Mague et al., 2014).
Material Science :
- The compound is instrumental in the development of new materials, such as the synthesis of poly(ether imide)s with adamantyl-substituted dihydroxybenzenes, indicating potential applications in advanced material science (Eastmond, Gibas, & Paprotny, 1999).
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-12-2-4-16(5-3-12)21(19,20)18-17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECUQDHHXNQRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261631 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![N-(4-chlorophenyl)-5-cyano-6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7496751.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)

![2-Fluoro-6-[4-(2-methyl-3-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496780.png)
![2-[4-(4-Ethylphenyl)sulfonylpiperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7496798.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)
![Methyl 3-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-4-methylbenzoate](/img/structure/B7496811.png)


![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7496853.png)